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Compound of Interest

Compound Name: INCB38579

Cat. No.: B15609461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational drug

INCB062079, focusing on its molecular target, mechanism of action, and preclinical and clinical

evaluation. The information is curated to support researchers and professionals in the field of

oncology and drug development.

Executive Summary
INCB062079 is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast

Growth Factor Receptor 4 (FGFR4).[1][2] Dysregulation of the FGF19-FGFR4 signaling axis

has been implicated in the pathogenesis of various cancers, most notably hepatocellular

carcinoma (HCC) with FGF19 gene amplification.[3][4][5] INCB062079 covalently binds to a

unique cysteine residue (Cys552) in the active site of FGFR4, leading to the inhibition of its

kinase activity and downstream signaling pathways.[1][3] This targeted approach has

demonstrated anti-tumor efficacy in preclinical models and has been evaluated in a Phase I

clinical trial.

The Molecular Target: FGFR4
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding

its primary ligand, Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various

physiological processes, including bile acid metabolism.[2][5] However, aberrant activation of

the FGF19-FGFR4 pathway is a known oncogenic driver in a subset of cancers.[3][4]
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Amplification of the FGF19 gene, leading to its overexpression, is observed in approximately

10% of hepatocellular carcinomas.[3][4] This results in constitutive activation of FGFR4,

promoting tumor cell proliferation, survival, and angiogenesis.[1][4]

Mechanism of Action
INCB062079 is designed as a highly selective and irreversible inhibitor of FGFR4. Its

mechanism of action is centered on the covalent modification of Cysteine 552 (Cys552), a non-

conserved amino acid residue within the ATP-binding pocket of FGFR4.[1][3] This targeted

covalent inhibition leads to the blockade of FGFR4 autophosphorylation and the subsequent

inactivation of downstream signaling cascades.[1][3]

Signaling Pathway
The binding of FGF19 to the FGFR4/β-klotho co-receptor complex initiates a signaling cascade

that promotes cell proliferation and survival. INCB062079 effectively abrogates this pathway.
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Figure 1: FGF19-FGFR4 Signaling Pathway and INCB062079 Inhibition.
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INCB062079 has demonstrated potent and selective inhibition of FGFR4 in a variety of

preclinical assays.

Parameter Value Assay Type Reference

IC50 1.2 nM Biochemical Assay [6]

Selectivity vs.

FGFR1/2/3
>250-fold Biochemical Assay [3]

Selectivity vs. Kinase

Panel
>800-fold Biochemical Assay [3]

EC50 (FGF19-

dependent cells)
<200 nM Cell-based Assay [3][6]

EC50 (FGF19-

independent cells)
>5000 nM Cell-based Assay [3][6]

In Vivo Efficacious

Dose
10-30 mg/kg BID Xenograft Models [3]

Experimental Protocols
The following sections outline the general methodologies for the key experiments used to

characterize INCB062079.

Biochemical Kinase Assay
Objective: To determine the in vitro potency of INCB062079 against FGFR4.

Methodology: A common method is a luminescence-based kinase assay, such as ADP-Glo™.

Reaction Setup: Recombinant human FGFR4 enzyme is incubated with a specific substrate

and ATP in a kinase assay buffer.

Inhibitor Addition: Serial dilutions of INCB062079 are added to the reaction mixture.

Kinase Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C)

for a specific duration (e.g., 60 minutes).
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ADP Detection: ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the

remaining ATP.

Signal Generation: A kinase detection reagent is then added to convert the generated ADP

back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is

calculated by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.
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Figure 2: Workflow for a typical biochemical kinase assay.

Cellular Autophosphorylation Assay
Objective: To assess the ability of INCB062079 to inhibit FGFR4 autophosphorylation in a

cellular context.

Methodology: Western blotting is a standard technique for this purpose.

Cell Culture: Human hepatocellular carcinoma (HCC) cell lines with known FGF19

amplification (e.g., Hep3B, Huh7) are cultured to a suitable confluency.

Serum Starvation: Cells are serum-starved to reduce basal receptor tyrosine kinase activity.

Inhibitor Treatment: Cells are pre-treated with varying concentrations of INCB062079 for a

defined period.

Ligand Stimulation: Cells are then stimulated with recombinant human FGF19 to induce

FGFR4 autophosphorylation.

Cell Lysis: Cells are lysed to extract total protein.
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Protein Quantification: The protein concentration of the lysates is determined.

SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE,

transferred to a membrane, and probed with antibodies specific for phosphorylated FGFR4

(p-FGFR4) and total FGFR4.

Detection and Analysis: The bands are visualized, and the signal intensity is quantified to

determine the extent of inhibition of FGFR4 phosphorylation.

Cell Viability Assay
Objective: To evaluate the effect of INCB062079 on the proliferation of cancer cell lines.

Methodology: Assays such as CellTiter-Glo® or MTS are commonly used.

Cell Seeding: Cancer cell lines with and without FGF19-FGFR4 pathway dependency are

seeded in multi-well plates.

Compound Treatment: After allowing the cells to adhere, they are treated with a range of

INCB062079 concentrations.

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g.,

72 hours).

Reagent Addition: A viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) is

added to each well.

Signal Measurement: The resulting luminescent or colorimetric signal, which is proportional

to the number of viable cells, is measured.

Data Analysis: The EC50 value is determined by plotting cell viability against the drug

concentration.

In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of INCB062079 in a living organism.
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Methodology: Subcutaneous xenograft models in immunocompromised mice are frequently

utilized.

Cell Implantation: HCC cells with FGF19 amplification are implanted subcutaneously into

immunocompromised mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment Administration: Once tumors reach a predetermined volume, mice are randomized

into vehicle control and treatment groups. INCB062079 is administered orally at various

doses (e.g., 10-30 mg/kg, twice daily).[3]

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the

study.

Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to

assess target engagement and downstream pathway modulation.

Efficacy Evaluation: The anti-tumor activity is evaluated by comparing the tumor growth in

the treated groups to the control group.

Covalent Target Engagement Proteomics
Objective: To confirm the covalent binding of INCB062079 to Cys552 of FGFR4.

Methodology: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based

proteomic approach is employed.

Sample Preparation: Cells or tissues treated with INCB062079 are lysed, and the proteome

is extracted.

Protein Digestion: Proteins are digested into peptides using an enzyme like trypsin.

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and

analyzed by tandem mass spectrometry.

Data Analysis: The MS/MS spectra are searched against a protein database to identify

peptides. The mass shift corresponding to the adduction of INCB062079 to the peptide
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containing Cys552 is specifically looked for to confirm covalent binding.

Clinical Evaluation
A first-in-human, Phase I clinical trial (NCT03144661) was conducted to evaluate the safety,

tolerability, pharmacokinetics, and preliminary efficacy of INCB062079 in patients with

advanced solid tumors, including HCC.[2][7] The study involved a dose-escalation phase

starting at 10 mg once daily.[7][8] While the trial was terminated early due to slow patient

accrual, it provided valuable insights into the clinical profile of INCB062079.[2] The most

common treatment-related adverse event was diarrhea.[7][8] Pharmacodynamic assessments

showed evidence of target engagement, with increases in plasma FGF19 and bile acid

synthesis markers.[7][8]

Conclusion
INCB062079 is a selective, covalent inhibitor of FGFR4 that has shown promise in preclinical

models of cancers driven by aberrant FGF19-FGFR4 signaling. Its well-defined mechanism of

action and targeted approach represent a rational strategy for treating a genetically defined

subset of patients. While clinical development was halted, the data generated for INCB062079

contribute significantly to the understanding of FGFR4 as a therapeutic target in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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